

A Comprehensive Technical Guide to the Spectral Analysis of 4-Methylpyridine-2-carbaldehyde

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Compound of Interest

Compound Name: 4-Methylpyridine-2-carbaldehyde

Cat. No.: B1311750

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for **4-methylpyridine-2-carbaldehyde**, a key heterocyclic building block in pharmaceutical and materials science. While experimental data for this specific compound is not readily available in public databases, this document outlines the predicted spectral characteristics based on established principles of spectroscopy. Furthermore, it details the standard experimental protocols for acquiring ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data, offering a robust framework for researchers working with this and similar compounds.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for **4-methylpyridine-2-carbaldehyde** based on the analysis of its constituent functional groups and comparison with analogous structures.

Table 1: Predicted ^1H NMR Spectral Data for **4-Methylpyridine-2-carbaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10.0	Singlet	1H	Aldehyde proton (-CHO)
~8.5	Doublet	1H	Aromatic proton (H6)
~7.8	Doublet	1H	Aromatic proton (H3)
~7.2	Doublet	1H	Aromatic proton (H5)
~2.4	Singlet	3H	Methyl protons (-CH ₃)

Solvent: CDCl₃, Reference: TMS (δ 0.00). Chemical shifts are estimates and may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for **4-Methylpyridine-2-carbaldehyde**

Chemical Shift (δ , ppm)	Assignment
~193	Aldehyde Carbonyl (C=O)
~160	Aromatic Carbon (C2)
~150	Aromatic Carbon (C6)
~148	Aromatic Carbon (C4)
~125	Aromatic Carbon (C5)
~120	Aromatic Carbon (C3)
~21	Methyl Carbon (-CH ₃)

Solvent: CDCl₃. Chemical shifts are estimates and may vary based on solvent and concentration.

Table 3: Predicted Infrared (IR) Absorption Bands for **4-Methylpyridine-2-carbaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2920	Medium	Aliphatic C-H Stretch (Methyl)
~2820, ~2720	Medium	Aldehyde C-H Stretch (Fermi doublets)
~1700	Strong	Aldehyde C=O Stretch
~1600, ~1470	Medium-Strong	Pyridine Ring C=C and C=N Stretches
~830	Strong	C-H Out-of-plane Bending

Table 4: Predicted Mass Spectrometry (MS) Data for **4-Methylpyridine-2-carbaldehyde**

m/z	Interpretation
121	Molecular Ion (M ⁺)
120	[M-H] ⁺
93	[M-CO] ⁺
92	[M-CHO] ⁺
65	Pyridyl fragment

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the standardized procedures for obtaining high-quality spectral data for a liquid organic compound such as **4-methylpyridine-2-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

- **Sample Weighing:** Accurately weigh approximately 5-25 mg of the compound for ^1H NMR and 20-100 mg for ^{13}C NMR into a clean, dry vial.[\[1\]](#)[\[2\]](#)
- **Solvent Selection:** Choose a suitable deuterated solvent that completely dissolves the sample, such as chloroform-d (CDCl_3), dimethyl sulfoxide-d₆ (DMSO-d_6), or acetone-d₆.[\[1\]](#)[\[3\]](#) CDCl_3 is a common choice for nonpolar organic compounds.[\[1\]](#)
- **Dissolution:** Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[\[1\]](#) Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[\[1\]](#)[\[2\]](#)
- **Filtration and Transfer:** To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. This prevents distortion of the magnetic field homogeneity.
- **Internal Standard:** If the solvent peak is not used as a reference, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[\[2\]](#)[\[3\]](#)
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Operation:

- **Insertion:** Carefully insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
- **Locking and Shimming:** The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[\[1\]](#) The magnetic field is then shimmed (homogenized) to maximize spectral resolution and obtain sharp peaks.[\[1\]](#)
- **Tuning:** The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C) to optimize signal detection.[\[1\]](#)
- **Acquisition:** Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and initiate data acquisition.[\[1\]](#) For ^{13}C NMR, a greater number of scans is typically required due to its lower natural abundance and sensitivity.

Infrared (IR) Spectroscopy

Thin Film Method for Liquids:

- **Plate Preparation:** Use clean, dry salt plates (e.g., NaCl or KBr). Handle them by the edges to avoid transferring moisture from your fingers.
- **Sample Application:** Place one to two drops of the liquid sample onto the center of one salt plate.^[4]
- **Sandwiching:** Place the second salt plate on top, gently pressing to create a thin liquid film between the plates.^[4]
- **Data Acquisition:** Place the "sandwich" into the sample holder of the FT-IR spectrometer.^[5]
- **Spectrum Recording:** Record the spectrum, typically in the range of 4000-400 cm^{-1} .^[6]
- **Cleaning:** After analysis, disassemble the plates, rinse them with a dry solvent like acetone, and wipe them dry with a soft tissue.^[4] Return the plates to a desiccator for storage.^{[4][5]}

Mass Spectrometry (MS)

Electron Ionization (EI) Method:

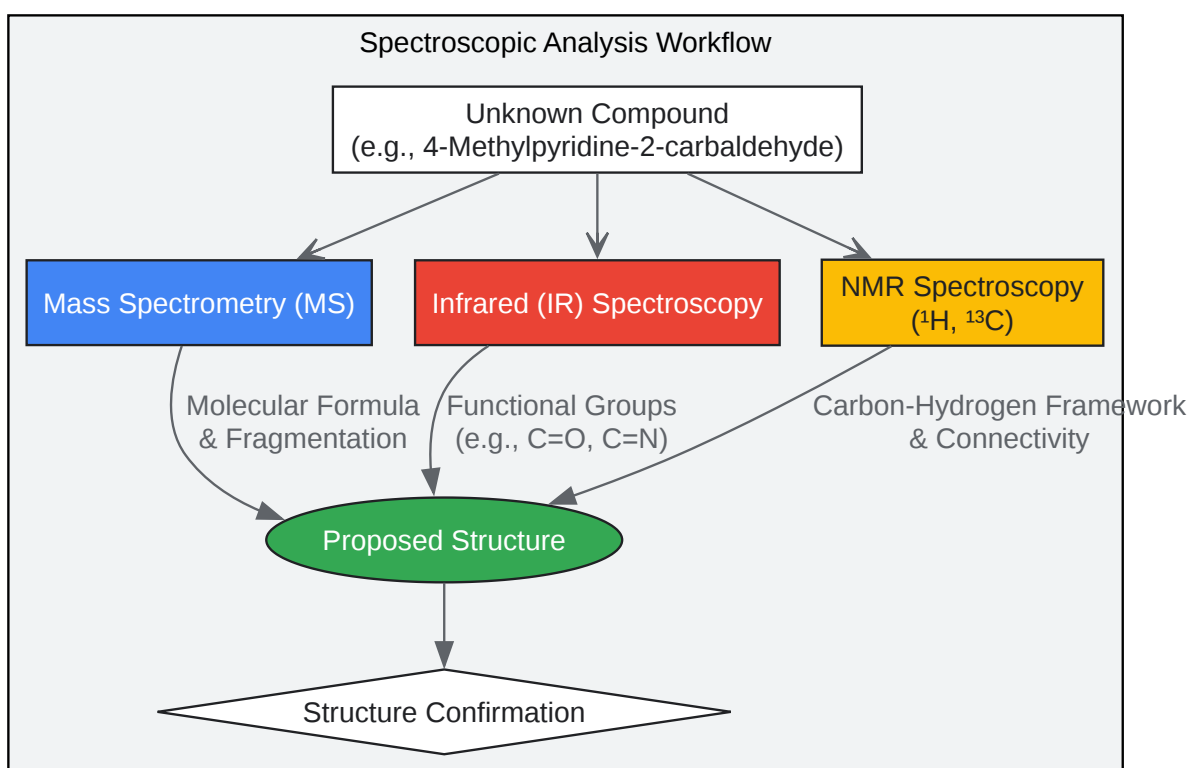
- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 10-100 micrograms per mL.^[7]
- **Introduction:** The sample is introduced into the mass spectrometer, often via direct insertion probe or through a gas chromatograph (GC-MS), where it is vaporized in a high vacuum.^[8]^[9]
- **Ionization:** In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M^+).^{[8][9]}
- **Fragmentation:** The high energy of the electron beam often causes the molecular ion to be unstable, leading to its fragmentation into smaller, charged fragments and neutral species.^[8]

[9]

- Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).[8][9][10]
- Detection: A detector measures the abundance of each ion at a specific m/z ratio, and this information is compiled into a mass spectrum.[8]

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for identifying and characterizing an unknown organic compound like **4-methylpyridine-2-carbaldehyde** using the spectroscopic techniques described.



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Caption: Workflow for Spectroscopic Structural Elucidation.

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